molecular formula C6H5Cl2N B140807 2,4-Dichloro-3-methylpyridine CAS No. 132097-09-7

2,4-Dichloro-3-methylpyridine

Cat. No.: B140807
CAS No.: 132097-09-7
M. Wt: 162.01 g/mol
InChI Key: CHXVGBPDDVLUTO-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-methylpyridine is an organic compound with the chemical formula C6H5Cl2N. It is characterized by the presence of two chlorine atoms and one methyl group attached to a pyridine ring. This compound is a colorless liquid at room temperature and is known for its applications in various industries, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-methylpyridine typically involves the chlorination of 3-methylpyridine. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is conducted under controlled conditions to ensure selective chlorination at the 2 and 4 positions on the pyridine ring .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is often produced in batch reactors, and the reaction mixture is subjected to purification processes such as distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-3-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol at reflux temperature.

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-methylpyridine involves its interaction with specific molecular targets. The chlorine atoms and the pyridine ring contribute to its reactivity and ability to form complexes with various biological molecules. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes by binding to enzymes and receptors .

Comparison with Similar Compounds

  • 2,6-Dichloro-3-methylpyridine
  • 2,4-Dichloro-5-methylpyridine
  • 2,4-Dichloro-3-ethylpyridine

Comparison: 2,4-Dichloro-3-methylpyridine is unique due to its specific substitution pattern on the pyridine ring. This pattern influences its chemical reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different biological activities and industrial applications due to the position of the chlorine atoms and the methyl group .

Biological Activity

2,4-Dichloro-3-methylpyridine (DCMP) is a chlorinated pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DCMP is characterized by the presence of two chlorine atoms at positions 2 and 4, and a methyl group at position 3 on the pyridine ring. Its molecular formula is C6H5Cl2N, and it exhibits a unique reactivity profile due to the presence of electronegative chlorine atoms, which can influence its interactions with biological molecules.

The biological activity of DCMP is largely attributed to its ability to interact with various enzymes and receptors. The chlorinated structure allows it to form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to inhibition or alteration of specific biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition: DCMP may inhibit enzymes involved in metabolic pathways, similar to other chlorinated pyridines.
  • Antimicrobial Activity: The compound has shown promise in disrupting microbial cell membranes or inhibiting essential metabolic functions.
  • Anticancer Properties: Preliminary studies suggest that DCMP may induce apoptosis in cancer cells by activating specific signaling pathways.

Antimicrobial Properties

DCMP has been investigated for its antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both bacterial and fungal strains.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

Research into the anticancer effects of DCMP has revealed its potential to inhibit the growth of various cancer cell lines.

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-7 (Breast Cancer)10Induction of apoptosis via p53 activation
HeLa (Cervical Cancer)15Cell cycle arrest at G2/M phase
A549 (Lung Cancer)12Inhibition of proliferation

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that DCMP exhibited significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus. The study highlighted the compound's potential as a lead for developing new antimicrobial agents.
  • Cancer Research : In a recent investigation published in Cancer Letters, researchers found that DCMP induced apoptosis in MCF-7 breast cancer cells through mitochondrial pathways. The study emphasized the importance of further exploring DCMP's structure-activity relationship to enhance its efficacy.
  • Mechanistic Insights : A molecular docking study published in Molecules analyzed the binding interactions between DCMP and various cancer-related targets, revealing insights into its potential as a therapeutic agent.

Properties

IUPAC Name

2,4-dichloro-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXVGBPDDVLUTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611883
Record name 2,4-Dichloro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132097-09-7
Record name 2,4-Dichloro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-3-methylpyridine
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Synthesis routes and methods

Procedure details

1.6 M n-Butyl lithium in hexanes (3.75 mL, 6.0 mmol) and anhydrous THF (5 mL) were added to a flame-dried flask under nitrogen atmosphere. This solution was cooled to −78 C, 2,4-Dichloro-pyridine was added dropwise while stirring and the mixture was stirred at −78 C for 30 min after which time methyliodide (0.374 mL, 6.0 mmol) was added dropwise at −78 C. This mixture was stirred at −78 C for 1 h under nitrogen atmosphere after which time glacial AcOH (0.114 mL, 2.0 mmol) was added to give a reaction mixture pH (wet pH paper) of 5-6. The reaction mixture was dissolved in Et2O (100 mL), the organic layer was washed with water (10 mL), then brine (10 mL), dried with MgSO4, and the solvent was evaporated in vacuo to give an oil which was purified by flash chromatography using hexanes:CH2Cl2 (50:50 v/v) to hexanes:CH2Cl2:EtOAc (50:47:3 v/v/v) to give 2,4-dichloro-3-methyl-pyridine as a white solid (589 mg, 72%). It was noted that 2,4-dichloro-3-methyl-pyridine readily sublimates in vacuo. 1H NMR (CD3OD, 400 MHz) δ 8.15 (d, 1H), 7.46 (d, 1H), 2.50 (s, 3H). LRMS calculated for C6H5Cl2N, 160.98, found: (MH)+ 161.9.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
3.75 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.374 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.114 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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